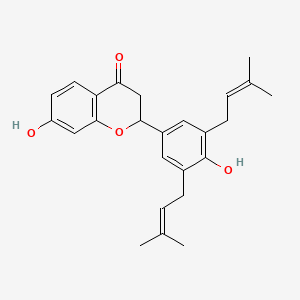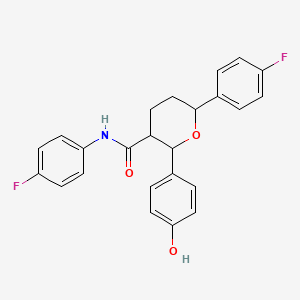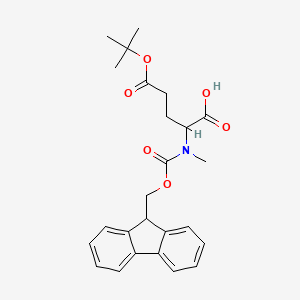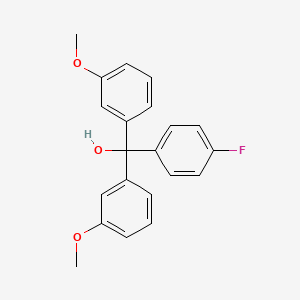
3,3'-Dimethoxy-4''-fluorotrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethoxy-4’'-fluorotrityl alcohol: is an organic compound with the molecular formula C21H19FO3 It is characterized by the presence of two methoxy groups and a fluorine atom attached to a trityl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxybenzophenone and fluorobenzene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 3,3’-dimethoxybenzophenone to form the corresponding alcohol.
Fluorination: The alcohol is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,3’-Dimethoxy-4’'-fluorotrityl alcohol.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethoxy-4’'-fluorotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
3,3’-Dimethoxy-4’'-fluorotrityl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxytrityl alcohol: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorotrityl alcohol: Lacks the methoxy groups, affecting its reactivity and applications.
3,3’-Dimethoxy-4’'-chlorotrityl alcohol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
3,3’-Dimethoxy-4’'-fluorotrityl alcohol is unique due to the presence of both methoxy and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H19FO3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-bis(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19FO3/c1-24-19-7-3-5-16(13-19)21(23,15-9-11-18(22)12-10-15)17-6-4-8-20(14-17)25-2/h3-14,23H,1-2H3 |
Clé InChI |
IBGRBNRPXFDQNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)(C3=CC(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



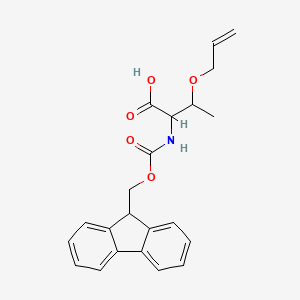
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)


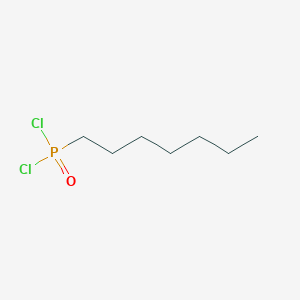
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)
